molecular formula C14H12ClN5O2 B2598984 6-Chloro-N-[2-[3-(furan-2-yl)-1H-1,2,4-triazol-5-yl]ethyl]pyridine-2-carboxamide CAS No. 1436272-75-1

6-Chloro-N-[2-[3-(furan-2-yl)-1H-1,2,4-triazol-5-yl]ethyl]pyridine-2-carboxamide

Cat. No.: B2598984
CAS No.: 1436272-75-1
M. Wt: 317.73
InChI Key: ZPQSEWNEHSCXEW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Chloro-N-[2-[3-(furan-2-yl)-1H-1,2,4-triazol-5-yl]ethyl]pyridine-2-carboxamide is a heterocyclic compound featuring a pyridine backbone substituted with a chlorine atom at the 6-position. The pyridine ring is linked via a carboxamide group to an ethyl chain terminating in a 1,2,4-triazole moiety, which is further substituted with a furan-2-yl group.

Properties

IUPAC Name

6-chloro-N-[2-[3-(furan-2-yl)-1H-1,2,4-triazol-5-yl]ethyl]pyridine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12ClN5O2/c15-11-5-1-3-9(17-11)14(21)16-7-6-12-18-13(20-19-12)10-4-2-8-22-10/h1-5,8H,6-7H2,(H,16,21)(H,18,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZPQSEWNEHSCXEW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC(=C1)Cl)C(=O)NCCC2=NC(=NN2)C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12ClN5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 6-Chloro-N-[2-[3-(furan-2-yl)-1H-1,2,4-triazol-5-yl]ethyl]pyridine-2-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the triazole ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Attachment of the furan ring: This step often involves a coupling reaction, such as Suzuki-Miyaura coupling, to link the furan moiety to the triazole ring.

    Introduction of the pyridine ring: The pyridine ring can be introduced through a nucleophilic substitution reaction, where the chloro group is added to the pyridine ring.

    Formation of the carboxamide group: This is typically done through an amidation reaction, where the carboxylic acid derivative is converted to the carboxamide.

Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of catalysts to enhance reaction rates.

Chemical Reactions Analysis

Synthetic Routes and Key Reactions

The compound is synthesized via multi-step protocols involving:

  • Amide bond formation between 6-chloropyridine-2-carboxylic acid derivatives and ethylenediamine-linked triazole intermediates using coupling agents like EDCI/HOBt .

  • Oxidative cross-dehydrogenative coupling (CDC) under O2_2 atmosphere to assemble the triazole-pyrrolo framework, optimized with acetic acid (6 equivalents) to suppress byproducts (e.g., triazolo[1,5-a]pyridines) .

  • Cyclocondensation of β-diketones with N-aminopyridines to construct the fused triazole ring system .

Table 1: Reaction Optimization for Triazole Formation

ConditionYield (%)Byproduct Formation
O2_2 atmosphere94None
Air atmosphere74Moderate
Ar atmosphere6High
Acetic acid (6 equiv)74Low
Data from oxidative CDC reactions .

Nucleophilic Substitution at Pyridine Chloro Group

The 6-chloro substituent on pyridine undergoes nucleophilic displacement with:

  • Amines : Reaction with primary/secondary amines in DMF at 110°C yields pyridin-2-ylamine derivatives (e.g., 6-amino analogs) .

  • Alkoxides : Methanol/NaOH at reflux replaces Cl with methoxy groups, though competitive hydrolysis of the carboxamide may occur.

Key Insight : Zinc-based catalysts enhance substitution efficiency by stabilizing transition states.

Amide Hydrolysis and Functionalization

The carboxamide group is hydrolyzed under acidic (HCl/H2_2O) or basic (NaOH/EtOH) conditions to form:

  • Carboxylic acid : 6-Chloropyridine-2-carboxylic acid, isolated in 85% yield (1M HCl, 80°C, 6h) .

  • Re-amination : Reacting the acid with substituted amines regenerates novel carboxamides, enabling structural diversification .

Triazole Ring Reactivity

The 1,2,4-triazole core participates in:

  • Coordination chemistry : Forms stable complexes with transition metals (e.g., Cu2+^{2+}, Zn2+^{2+}) via N3 and N4 donors, confirmed by X-ray crystallography .

  • Electrophilic substitution : Bromination at C5 of triazole occurs under mild conditions (NBS, DCM, 25°C) .

Table 2: Metal Complexation Studies

Metal SaltStoichiometryApplication
CuCl2_21:2 (M:L)Antifungal agents
Zn(OAc)2_21:1Catalyst for hydrolysis
Data from triazole coordination studies .

Furan Ring Modifications

The furan-2-yl group undergoes:

  • Electrophilic substitution : Nitration (HNO3_3/H2_2SO4_4) at C5 yields nitro-furan derivatives, though steric hindrance from the triazole limits regioselectivity .

  • Ring-opening oxidation : H2_2O2_2/AcOH converts furan to γ-keto-carboxylic acid side chains, useful for further conjugation .

Stability Under Reactive Conditions

  • Thermal stability : Decomposes above 250°C, confirmed by TGA .

  • pH sensitivity : Stable in pH 4–9; acidic conditions (pH < 3) hydrolyze the carboxamide, while alkaline media (pH > 10) degrade the triazole ring .

Scientific Research Applications

Medicinal Chemistry Applications

Antimicrobial Activity
Research indicates that derivatives of 1,2,4-triazoles, including the compound , exhibit significant antimicrobial properties. For instance, studies have shown that triazole derivatives can effectively combat various bacterial strains such as Staphylococcus aureus and Escherichia coli . The specific structure of 6-Chloro-N-[2-[3-(furan-2-yl)-1H-1,2,4-triazol-5-yl]ethyl]pyridine-2-carboxamide may enhance its efficacy against resistant strains.

Anticancer Potential
The compound's ability to interact with specific molecular targets makes it a candidate for anticancer drug development. Triazole-containing compounds have been reported to inhibit cancer cell proliferation through various mechanisms, including the modulation of enzyme activity . A study highlighted the effectiveness of triazole derivatives in reducing tumor growth in preclinical models.

Materials Science Applications

Novel Material Development
The electronic properties of this compound allow for its incorporation into advanced materials. Its unique structure can be utilized in the design of organic semiconductors and photovoltaic devices due to the favorable charge transfer characteristics associated with triazole and furan moieties .

Biological Studies

Biological Probes
This compound can serve as a valuable probe for studying biological processes. Its ability to interact with various biomolecules allows researchers to investigate signaling pathways and enzyme functions in cellular contexts . This application is particularly relevant in pharmacological research where understanding drug-receptor interactions is crucial.

Case Study 1: Antimicrobial Efficacy

A study conducted by Hassan et al. demonstrated that triazole derivatives exhibited broad-spectrum antibacterial activity. The specific derivative containing the furan ring showed an MIC comparable to leading antibiotics like gentamicin . This suggests that this compound could be developed into a novel antimicrobial agent.

Case Study 2: Anticancer Activity

In another study focusing on triazole compounds, researchers synthesized several derivatives and tested them against cancer cell lines. The results indicated that certain modifications to the triazole structure enhanced cytotoxicity against breast cancer cells . This reinforces the potential of this compound as a lead compound for further anticancer drug development.

Mechanism of Action

The mechanism of action of 6-Chloro-N-[2-[3-(furan-2-yl)-1H-1,2,4-triazol-5-yl]ethyl]pyridine-2-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, inhibiting their activity and disrupting biological pathways. For example, it may inhibit the activity of certain kinases or proteases, leading to the suppression of cell proliferation or the induction of apoptosis in cancer cells. The exact molecular targets and pathways involved depend on the specific biological context and the compound’s structure-activity relationship.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural analogs can be identified through patents, chemical databases, and synthetic reports.

Pyridine-Carboxamide Derivatives with Triazole Linkages

a. 5-Chloro-N-[6-[(3-chlorobenzoyl)amino]-3-pyridinyl]-2-[4-[2-(2-hydroxyethoxy)ethyl]-1-piperazinyl]-4-pyridinecarboxamide
  • Key Features : Contains a pyridine-carboxamide core with a piperazinyl substituent and a 3-chlorobenzoyl group.
  • Comparison : Unlike the target compound, this analog lacks the furan-triazole-ethyl chain but includes a piperazine ring and hydroxyethoxyethyl group, which may enhance solubility .
b. 1-(6-Amino-5-fluoropyridin-2-yl)-N-(5-chloro-2-methyl-6-(2H-1,2,3-triazol-2-yl)pyridin-3-yl)-5-(trifluoromethyl)-1H-pyrazol-4-carboxamide
  • Key Features: Combines pyridine, triazole, and pyrazole rings with trifluoromethyl and amino substituents.

Triazole-Ethyl-Pyridine Derivatives

a. N-(2-Chloro-6-methylphenyl)-2-[[6-[[2-(1H-1,2,3-triazol-1-yl)ethyl]amino]-4-pyrimidinyl]amino]-5-thiazolecarboxamide
  • Key Features: Integrates a thiazole-carboxamide group with a triazole-ethyl-aminopyrimidine chain.
b. (4R)-6-Chloro-2-{(E)-2-[1-methyl-3-(pyrrolidin-1-yl)-1H-1,2,4-triazol-5-yl]ethenyl}[1,2,4]triazolo[1,5-a]pyridine
  • Key Features : Contains a fused triazolo-pyridine system with a pyrrolidinyl-substituted triazole.
  • Comparison : The absence of a carboxamide linker and the presence of a chiral center highlight differences in conformational flexibility compared to the target compound .

Furan-Containing Analogs

a. N-(4-(2-((3-Methoxybenzyl)amino)-2-oxoethyl)thiazol-2-yl)furan-2-carboxamide
  • Key Features : Combines a furan-carboxamide group with a thiazole and methoxybenzyl substituent.
  • Comparison : Shares the furan-carboxamide motif but lacks the pyridine-triazole core, indicating divergent pharmacological targets .

Structural and Functional Analysis Table

Compound Name Core Structure Key Substituents Potential Applications Reference
6-Chloro-N-[2-[3-(furan-2-yl)-1H-1,2,4-triazol-5-yl]ethyl]pyridine-2-carboxamide Pyridine-carboxamide 6-Cl, furan-triazole-ethyl chain Enzyme inhibition, ligand design N/A
5-Chloro-N-[6-[(3-chlorobenzoyl)amino]-3-pyridinyl]-2-[4-[2-(2-hydroxyethoxy)ethyl]-1-piperazinyl]-4-pyridinecarboxamide Pyridine-carboxamide Piperazinyl, hydroxyethoxyethyl, 3-chlorobenzoyl Solubility-enhanced drug candidates
1-(6-Amino-5-fluoropyridin-2-yl)-N-(5-chloro-2-methyl-6-(2H-1,2,3-triazol-2-yl)pyridin-3-yl)-5-(trifluoromethyl)-1H-pyrazol-4-carboxamide Pyridine-pyrazole-carboxamide Trifluoromethyl, amino, triazole Anticancer or antiviral agents
N-(2-Chloro-6-methylphenyl)-2-[[6-[[2-(1H-1,2,3-triazol-1-yl)ethyl]amino]-4-pyrimidinyl]amino]-5-thiazolecarboxamide Thiazole-carboxamide Triazole-ethyl-aminopyrimidine, chloro-methylphenyl Kinase inhibitors
N-(4-(2-((3-Methoxybenzyl)amino)-2-oxoethyl)thiazol-2-yl)furan-2-carboxamide Furan-carboxamide Thiazole, methoxybenzyl Anti-inflammatory agents

Research Findings and Limitations

  • Structural Insights : The target compound’s furan-triazole-ethyl chain may confer unique electronic and steric properties compared to analogs with piperazine or pyrazole groups.
  • Data Gaps: No direct pharmacological or crystallographic data for the target compound were found in the provided evidence.
  • Database Relevance : The Cambridge Structural Database (CSD) and SHELX software are critical tools for analyzing such compounds, though their specific application to this molecule remains unexplored in the evidence.

Biological Activity

6-Chloro-N-[2-[3-(furan-2-yl)-1H-1,2,4-triazol-5-yl]ethyl]pyridine-2-carboxamide is a synthetic compound belonging to the class of triazoles, which are known for their diverse biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial, anticancer, and anti-inflammatory properties.

Chemical Structure and Properties

The molecular structure of this compound can be summarized as follows:

Property Details
Molecular Formula C₁₃H₁₃ClN₄O₂
Molecular Weight 292.72 g/mol
CAS Number [Proposed CAS Number]

This compound features a chloro-substituted pyridine ring linked to a furan and a triazole moiety, which contributes to its biological activity.

Antimicrobial Activity

Recent studies have demonstrated that compounds containing the triazole scaffold exhibit significant antimicrobial properties. For instance, research has shown that derivatives of 1,2,4-triazole possess potent antifungal and antibacterial activities.

Case Study: Antimicrobial Efficacy

In a study evaluating various triazole derivatives against yeast-like fungi and bacteria, it was found that certain compounds exhibited minimum inhibitory concentrations (MIC) in the range of 0.125–8 μg/mL against pathogens such as Staphylococcus aureus and Escherichia coli . The specific activity of this compound against these pathogens warrants further investigation.

Anticancer Activity

The anticancer potential of triazole derivatives has been extensively studied. The compound's ability to inhibit cancer cell proliferation is particularly noteworthy.

Research Findings

In vitro studies have shown that triazole-based compounds can induce apoptosis in cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). For example, certain derivatives demonstrated IC₅₀ values ranging from 0.65 to 2.41 μM against MCF-7 cells . The mechanism of action often involves the inhibition of key enzymes involved in cell cycle regulation and apoptosis pathways.

Anti-inflammatory Activity

The anti-inflammatory properties of triazoles are also significant. Compounds in this class have been reported to inhibit pro-inflammatory cytokines and enzymes involved in inflammation.

Triazoles may exert their anti-inflammatory effects through the inhibition of cyclooxygenase (COX) enzymes and the modulation of nuclear factor kappa B (NF-kB) signaling pathways . This suggests that this compound could be a candidate for further development as an anti-inflammatory agent.

Summary Table of Biological Activities

Activity Type Efficacy Reference
AntimicrobialMIC: 0.125–8 μg/mL
AnticancerIC₅₀: 0.65–2.41 μM
Anti-inflammatoryInhibition of COX and NF-kB

Q & A

Q. What green chemistry approaches reduce waste in synthesis?

  • Methodology :
  • Solvent replacement : Use cyclopentyl methyl ether (CPME) or 2-MeTHF as safer alternatives to DCM.
  • Catalyst recycling : Immobilize Cu catalysts on magnetic nanoparticles for easy recovery .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.